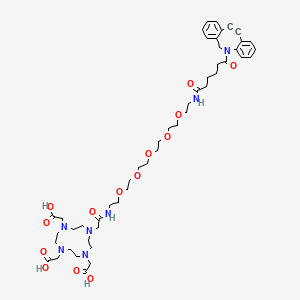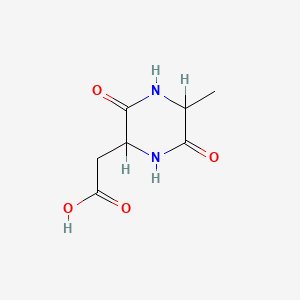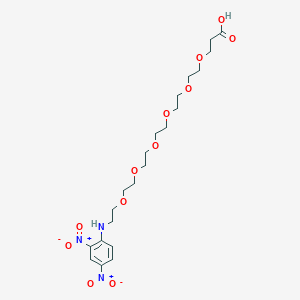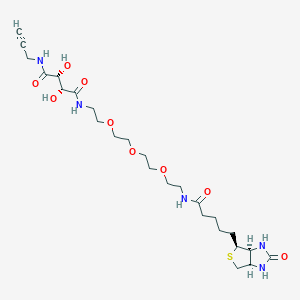
DPF-p10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPF-p10 is a first potent small molecule ligand for MALAT1.
Scientific Research Applications
Diesel Particulate Filter Efficiency and Regeneration
DPF-p10, likely referencing Diesel Particulate Filters (DPFs) with a specific composition or characteristic, is prominently utilized in reducing particle emissions from diesel engines. A study by Tian et al. (2018) focused on the effects of polyoxymethylene dimethyl ethers (PODE) on particle properties and diesel particulate filter regeneration. The study highlighted that blending PODE with diesel reduced particle number concentrations and influenced the DPF filtering efficiency. It also noted that the DPF filtering efficiency remained above 94% across various fuel types. The research emphasized that the DPF regeneration was effectively enhanced using non-thermal plasma (NTP) technology, showing that the deposit removal mass of the DPF peaked at an optimal PODE blending ratio (Tian et al., 2018).
Impact on Particle Emission During Regeneration
Another significant aspect of this compound's application involves the characteristics of particle emission during the DPF regeneration process. Meng et al. (2020) built experimental apparatuses, including a DPF regeneration bench and a diesel engine bench, to investigate these characteristics. The study revealed that during the DPF heating-up stage, 10 nm nuclei model particles were emitted due to the high-temperature inlet flow. This emission resulted in a substantial increase in particle concentration and changes in the mean diameter of emitted particles (Meng et al., 2020).
Advanced Filter Technologies and Integration
The advancement and integration of filter technologies form a core part of this compound applications. A comprehensive overview by Guan et al. (2015) discussed state-of-the-art DPF technologies, which included advanced filter substrate materials, novel catalyst formulations, and sophisticated regeneration control strategies. The study also touched upon the impact of fuel and lubricant quality on DPF performance and maintenance, highlighting the complexity and multifunctional nature of modern DPF systems (Guan et al., 2015).
Properties
Molecular Formula |
C32H44N8O |
|---|---|
Molecular Weight |
556.76 |
IUPAC Name |
4,4'-(Furan-2,5-diyl)bis(N-(2-(4-methylpiperazin-1-yl)ethyl)benzimidamide) |
InChI |
InChI=1S/C32H44N8O/c1-37-17-21-39(22-18-37)15-13-35-31(33)27-7-3-25(4-8-27)29-11-12-30(41-29)26-5-9-28(10-6-26)32(34)36-14-16-40-23-19-38(2)20-24-40/h3-12H,13-24H2,1-2H3,(H2,33,35)(H2,34,36) |
InChI Key |
RYOCNJDYLNXPDV-UHFFFAOYSA-N |
SMILES |
N=C(NCCN1CCN(C)CC1)C2=CC=C(C3=CC=C(C4=CC=C(C=C4)C(NCCN5CCN(C)CC5)=N)O3)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DPFp10; DPF p10; DPF-p10 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[[3-[4-(3-Aminopropylamino)butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192588.png)
